![molecular formula C10H14O B100606 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one CAS No. 18631-68-0](/img/structure/B100606.png)
3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is a bicyclic organic compound that is commonly used in scientific research. It has a wide range of applications, including as a precursor for the synthesis of other compounds, as a reagent in chemical reactions, and as a tool for studying various biological processes. In
Mechanism of Action
The mechanism of action of 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in various biological processes. It has also been shown to modulate the activity of ion channels, which are involved in the regulation of neuronal and muscular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one are diverse and depend on the specific application. It has been shown to have antioxidant properties, which may be useful in the treatment of various diseases such as cancer and Alzheimer's disease. It has also been shown to have antibacterial and antifungal properties, which may be useful in the development of new antibiotics. In addition, 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one has been shown to have analgesic and anti-inflammatory properties, which may be useful in the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one in lab experiments is its high yield synthesis method. This allows for large quantities of the compound to be produced quickly and efficiently. Another advantage is its diverse range of applications, which allows for a wide range of experiments to be conducted. However, one limitation is its relatively high cost compared to other compounds. This may limit its use in certain experiments where cost is a factor.
Future Directions
There are many future directions for the use of 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one in scientific research. One direction is the development of new compounds based on its structure, which may have novel biological activities. Another direction is the study of its effects on various biological processes, such as the regulation of ion channels and the inhibition of enzymes. Additionally, the use of 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one in drug discovery and development may lead to the development of new treatments for various diseases.
Scientific Research Applications
3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one has a wide range of applications in scientific research. It is commonly used as a precursor for the synthesis of other compounds, such as indene derivatives, which have various biological activities. It is also used as a reagent in chemical reactions, such as the reduction of ketones and the synthesis of heterocyclic compounds. In addition, 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is used as a tool for studying various biological processes, such as the inhibition of enzymes and the modulation of ion channels.
properties
CAS RN |
18631-68-0 |
---|---|
Product Name |
3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one |
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-methyl-2,3,4,5,6,7-hexahydroinden-1-one |
InChI |
InChI=1S/C10H14O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h7H,2-6H2,1H3 |
InChI Key |
XAIDJKMHAGUWQN-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C2=C1CCCC2 |
Canonical SMILES |
CC1CC(=O)C2=C1CCCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.